molecular formula C17H21N3O B5343939 1-(2-methoxyphenyl)-4-(2-pyridinylmethyl)piperazine

1-(2-methoxyphenyl)-4-(2-pyridinylmethyl)piperazine

Cat. No. B5343939
M. Wt: 283.37 g/mol
InChI Key: ZGKDBIRQXZOEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyphenyl)-4-(2-pyridinylmethyl)piperazine, commonly known as MPMP, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective agonist of the serotonin 5-HT1A receptor and has been widely used in scientific research to study its mechanism of action and biochemical and physiological effects.

Mechanism of Action

MPMP acts as a partial agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase and the opening of potassium channels, resulting in the hyperpolarization of neurons and the reduction of neurotransmitter release.
Biochemical and Physiological Effects:
MPMP has been shown to produce a range of biochemical and physiological effects in animal models and human studies. These include the reduction of anxiety-like behavior, the improvement of cognitive function, and the modulation of the hypothalamic-pituitary-adrenal (HPA) axis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPMP in lab experiments is its high selectivity and potency for the serotonin 5-HT1A receptor, which allows for the specific targeting of this receptor in various biological systems. However, one limitation of MPMP is its relatively short half-life, which requires frequent dosing in animal studies.

Future Directions

There are several future directions for research on MPMP and its potential therapeutic applications. These include the investigation of its effects on other neurotransmitter systems, the development of more potent and selective 5-HT1A receptor agonists, and the exploration of its potential as a treatment for neurological and psychiatric disorders.

Synthesis Methods

The synthesis of MPMP involves the reaction of 1-(2-methoxyphenyl)piperazine with 2-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure MPMP.

Scientific Research Applications

MPMP has been extensively used in scientific research to study the serotonin 5-HT1A receptor and its role in various physiological processes such as mood regulation, anxiety, and stress response. It has also been used to investigate the potential therapeutic effects of 5-HT1A receptor agonists in the treatment of depression, anxiety disorders, and schizophrenia.

properties

IUPAC Name

1-(2-methoxyphenyl)-4-(pyridin-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-21-17-8-3-2-7-16(17)20-12-10-19(11-13-20)14-15-6-4-5-9-18-15/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKDBIRQXZOEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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